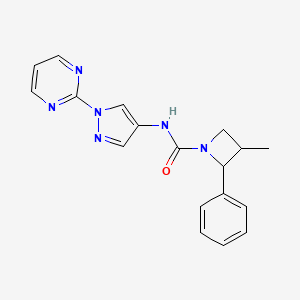![molecular formula C13H18N4 B7663346 5-[(1-Methylpiperidin-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7663346.png)
5-[(1-Methylpiperidin-4-yl)methylamino]pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1-Methylpiperidin-4-yl)methylamino]pyridine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-[(1-Methylpiperidin-4-yl)methylamino]pyridine-2-carbonitrile is not fully understood. However, it is believed to act by inhibiting certain enzymes or receptors in the body, leading to the desired therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. In medicinal chemistry, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In organic chemistry, it has been used as a building block for the synthesis of various compounds. In material science, it has been studied for its potential applications in the development of new materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-[(1-Methylpiperidin-4-yl)methylamino]pyridine-2-carbonitrile in lab experiments include its ease of synthesis, low cost, and potential for various applications. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 5-[(1-Methylpiperidin-4-yl)methylamino]pyridine-2-carbonitrile. These include further studies on its mechanism of action, the development of new compounds based on its structure, and the exploration of its potential applications in various fields, including medicinal chemistry, organic chemistry, and material science. Additionally, more research is needed to determine its potential toxicity and to develop safe and effective dosing regimens for its use in humans.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its ease of synthesis, low cost, and potential for various applications make it an attractive compound for further study. However, more research is needed to fully understand its mechanism of action and to determine its potential toxicity and safe dosing regimens for human use.
Métodos De Síntesis
The synthesis of 5-[(1-Methylpiperidin-4-yl)methylamino]pyridine-2-carbonitrile involves the reaction of 2-chloronicotinonitrile with 1-methylpiperidin-4-amine in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is isolated and purified using standard methods.
Aplicaciones Científicas De Investigación
5-[(1-Methylpiperidin-4-yl)methylamino]pyridine-2-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic chemistry, and material science. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic chemistry, it has been used as a building block for the synthesis of various compounds. In material science, it has been studied for its potential applications in the development of new materials.
Propiedades
IUPAC Name |
5-[(1-methylpiperidin-4-yl)methylamino]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-17-6-4-11(5-7-17)9-15-13-3-2-12(8-14)16-10-13/h2-3,10-11,15H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTHSSFMAGYCMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-N-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]quinoline-2-carboxamide](/img/structure/B7663264.png)
![N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-2-(triazol-1-yl)ethanamine](/img/structure/B7663283.png)

![2,6-dimethyl-N-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]benzamide](/img/structure/B7663296.png)
![1-Methyl-4-[3-(2-methylsulfonylphenyl)sulfanylpropyl]piperazine](/img/structure/B7663304.png)
![4-fluoro-3,5-dimethyl-N-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]benzamide](/img/structure/B7663305.png)

![1-[4-[[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]ethanone](/img/structure/B7663334.png)
![2-chloro-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluoroaniline](/img/structure/B7663353.png)
![N-[3-(1-ethyltetrazol-5-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B7663361.png)
![4-Methyl-3-[(4-propan-2-ylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7663367.png)



